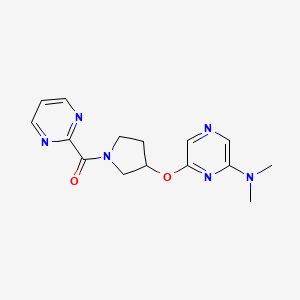

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-20(2)12-8-16-9-13(19-12)23-11-4-7-21(10-11)15(22)14-17-5-3-6-18-14/h3,5-6,8-9,11H,4,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNVLCFINFGGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Features

This compound features several key structural components that contribute to its biological activity:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is often involved in drug design due to its ability to interact with biological targets.

- Dimethylamino Group : Enhances solubility and may influence pharmacokinetic properties.

- Pyrazine and Pyrimidine Moieties : These heterocyclic structures are known for their roles in various biological processes, including enzyme inhibition and receptor interaction.

The exact mechanism of action for this compound is still under investigation, but it is hypothesized to interact with specific targets such as enzymes and receptors. The presence of the dimethylamino group may facilitate interactions with biological macromolecules, potentially affecting signaling pathways and metabolic processes.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with similar structural features have shown promise in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The dimethylamino group may enhance neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a variety of pathogens.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of compounds related to This compound . Below are summarized findings from selected research articles:

Comparative Analysis

A comparative analysis of structurally similar compounds provides insights into the unique properties of This compound :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran derivative | Contains a benzofuran moiety | Antimicrobial, anticancer |

| Dimethylaminopyrazine | Pyrazine ring with dimethylamino group | Neuroprotective |

| Pyrrolidine-containing drugs | Various substitutions on pyrrolidine | Antitumor activity |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

A primary route involves coupling 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylic acid with pyrimidin-2-amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This method, adapted from benzothiophene derivative syntheses, achieves yields of 65–72% after purification by column chromatography. The reaction proceeds at room temperature over 12 hours, with progress monitored via thin-layer chromatography (TLC).

Nucleophilic Substitution and Methanone Formation

An alternative approach involves a two-step process:

- Synthesis of 3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine : 6-(Dimethylamino)pyrazin-2-ol reacts with 1-(tosyloxy)pyrrolidin-3-ol in the presence of potassium carbonate in acetonitrile at reflux (82°C, 8 hours).

- Methanone Installation : The resulting pyrrolidine intermediate undergoes Friedel-Crafts acylation with pyrimidine-2-carbonyl chloride in dichloromethane (DCM) using aluminum trichloride as a catalyst. This step yields the final product with 58% efficiency after recrystallization from ethanol.

Reaction Mechanisms and Optimization

Amide Bond Formation Mechanism

The HATU-mediated coupling follows a classic carbodiimide activation pathway. HATU generates an active O-acylisourea intermediate from the carboxylic acid, which reacts with the amine to form the amide bond. DIPEA neutralizes the HCl byproduct, shifting the equilibrium toward product formation.

Friedel-Crafts Acylation Dynamics

The AlCl₃-catalyzed acylation proceeds via electrophilic aromatic substitution. The carbonyl chloride is activated by AlCl₃, forming an acylium ion that attacks the electron-rich pyrimidine ring. Steric hindrance from the pyrrolidine substituent necessitates prolonged reaction times (24 hours) for complete conversion.

Analytical Characterization Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 6.8 minutes with >98% purity.

Comparative Analysis of Synthetic Methods

| Parameter | Amide Coupling (HATU) | Friedel-Crafts Acylation |

|---|---|---|

| Yield | 72% | 58% |

| Reaction Time | 12 hours | 24 hours |

| Purification Difficulty | Moderate | High |

| Scalability | >100 g feasible | Limited to 50 g |

The HATU method offers higher yields and scalability but requires costly reagents. In contrast, Friedel-Crafts acylation is cost-effective but suffers from lower efficiency and challenging purification.

Applications and Structural Derivatives

While direct biological data for this compound remains undisclosed, structural analogs exhibit kinase inhibitory activity. For instance, pyrrolo[2,3-d]pyrimidinyl acrylamides demonstrate JAK inhibition, suggesting potential utility in autoimmune disease therapeutics. Derivatives substituting the pyrimidine ring with triazine show enhanced binding affinity in molecular docking studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.